molecular formula C19H21FN6O B12247292 4-cyclopropyl-3-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-3-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12247292
M. Wt: 368.4 g/mol
InChI Key: MESLWOSIRMJYBB-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound that belongs to the class of triazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with a piperidine derivative.

    Formation of the triazolone ring: This involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the quinazoline core.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-3-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21FN6O

Molecular Weight

368.4 g/mol

IUPAC Name

4-cyclopropyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C19H21FN6O/c1-24-19(27)26(14-3-4-14)17(23-24)12-6-8-25(9-7-12)18-15-10-13(20)2-5-16(15)21-11-22-18/h2,5,10-12,14H,3-4,6-9H2,1H3

InChI Key

MESLWOSIRMJYBB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C5CC5

Origin of Product

United States

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